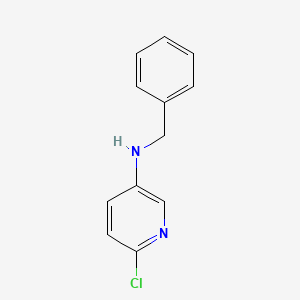
N-benzyl-6-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-chloropyridin-3-amine: is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a benzyl group attached to the nitrogen atom at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing N-benzyl-6-chloropyridin-3-amine involves the Suzuki-Miyaura coupling reaction.
Reductive Amination: Another method involves the reductive amination of 6-chloropyridin-3-amine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-benzyl-6-chloropyridin-3-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Borohydride: Used in reductive amination reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
This compound N-oxide: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
N-benzyl-6-chloropyridin-3-amine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .
Industry:
The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of N-benzyl-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
6-chloropyridin-3-amine: A precursor to N-benzyl-6-chloropyridin-3-amine, lacking the benzyl group.
N-benzylpyridin-3-amine: Similar structure but without the chlorine atom at the 6-position.
Uniqueness:
This compound is unique due to the presence of both the benzyl group and the chlorine atom on the pyridine ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
N-benzyl-6-chloropyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 |
InChI Key |
PRZMHRHLZWKYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


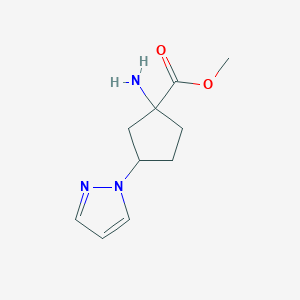
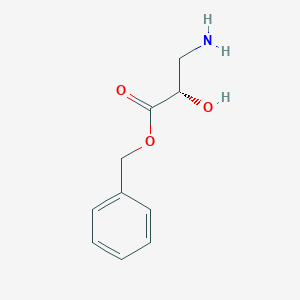
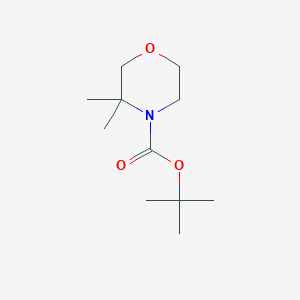
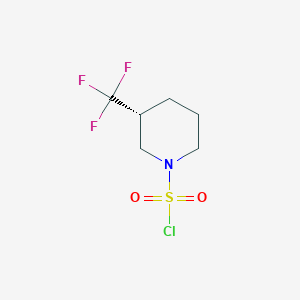
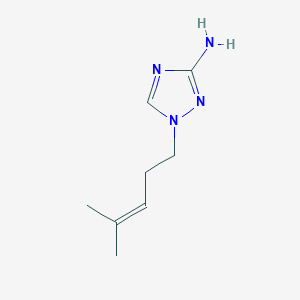
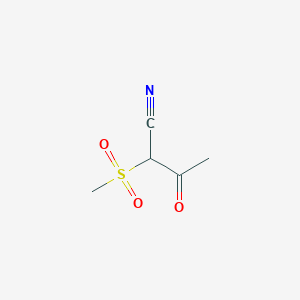
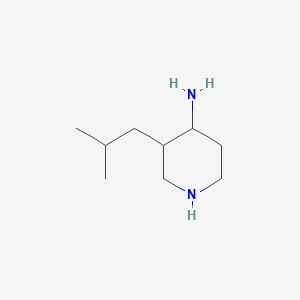
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
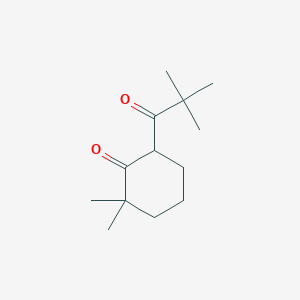
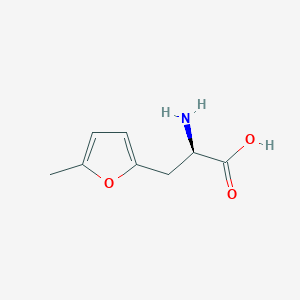
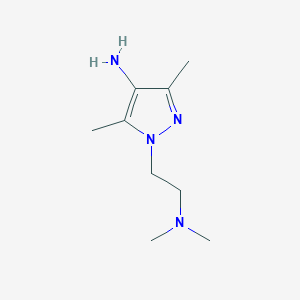
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
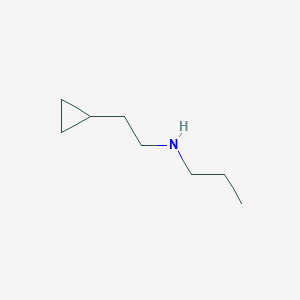
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
